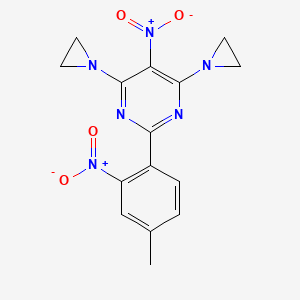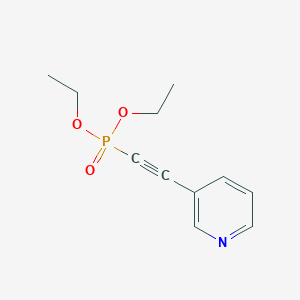
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group and a pyridinylethynyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate pyridinylethynyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Hydrolysis: Yields phosphonic acid and ethanol.
Oxidation: Produces oxidized phosphonic acid derivatives.
Substitution: Results in substituted pyridinylethynyl phosphonic acid esters.
科学的研究の応用
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
- Phosphonic acid, (2-pyridinylethynyl)-, diethyl ester
- Phosphonic acid, (4-pyridinylethynyl)-, diethyl ester
- Phosphonic acid, (3-pyridinylmethyl)-, diethyl ester
Uniqueness
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is unique due to the specific positioning of the pyridinylethynyl group, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct biological and chemical properties compared to its analogs.
特性
CAS番号 |
63671-84-1 |
|---|---|
分子式 |
C11H14NO3P |
分子量 |
239.21 g/mol |
IUPAC名 |
3-(2-diethoxyphosphorylethynyl)pyridine |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)9-7-11-6-5-8-12-10-11/h5-6,8,10H,3-4H2,1-2H3 |
InChIキー |
WGSJIYGIKVGWIJ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C#CC1=CN=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


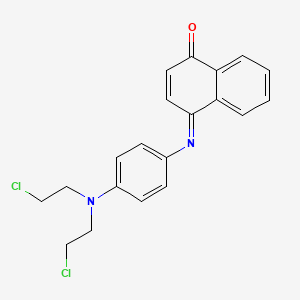
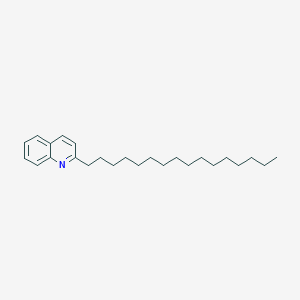
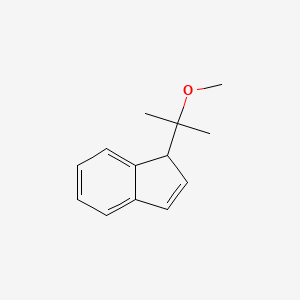
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
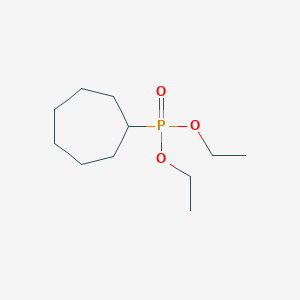

![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

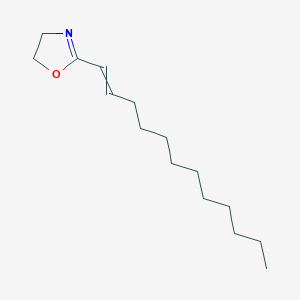
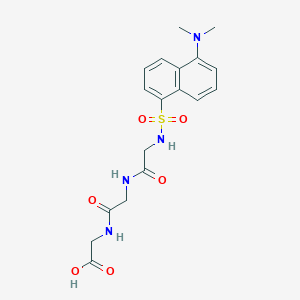
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

